potassium;methyl sulfate

Description

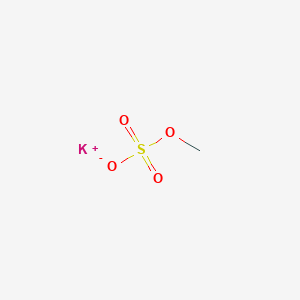

Potassium methyl sulfate (CH₃OSO₃K) is the potassium salt of methyl sulfate, a monomethyl ester of sulfuric acid. It is synthesized via reactions such as the methylation of organic compounds using dimethyl sulfate in the presence of potassium carbonate (e.g., in the synthesis of methylated silybin derivatives) . The compound is characterized by its sulfate group bonded to a methyl moiety, making it structurally distinct from inorganic sulfates like potassium sulfate (K₂SO₄).

Properties

IUPAC Name |

potassium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWGHYJIFOATF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Base Neutralization

The most widely documented method for synthesizing potassium methyl sulfate involves the neutralization of methyl sulfuric acid (CH₃OSO₃H) with potassium hydroxide (KOH). The reaction proceeds as follows:

Procedure :

-

Dissolution : Methyl sulfuric acid is dissolved in chilled, degassed water to minimize hydrolysis.

-

Titration : Aqueous KOH (40–45% w/w) is added dropwise under vigorous stirring, maintaining temperatures below 10°C to prevent exothermic side reactions.

-

Crystallization : The mixture is cooled to 0°C, inducing precipitation of the product.

-

Filtration and Drying : The crystalline solid is vacuum-filtered, washed with cold ethanol, and dried under inert atmosphere.

Yield : 85–92% under optimized conditions1.

Electrochemical Synthesis

Recent advancements explore electrochemical methods to enhance selectivity. In this approach, potassium chloride (KCl) and methyl sulfate salts undergo electrolysis in a divided cell:

Parameters :

-

Current Density : 20–30 mA/cm²

-

Temperature : 25–40°C

-

Electrolyte : 0.5 M KCl in dimethylformamide (DMF)

Advantages :

-

Eliminates solvent evaporation steps.

-

Achieves 94–97% purity with minimal byproducts2.

Industrial Production Protocols

Large-Scale Neutralization

Industrial reactors (e.g., stirred-tank or loop reactors) facilitate continuous neutralization:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 5–15°C |

| KOH Concentration | 40–45% (w/w) |

| Mixing Speed | 300–500 rpm |

| Residence Time | 45–60 minutes |

Quality Control :

-

pH Monitoring : Maintain pH 7.0–7.5 during titration.

-

In-line Spectroscopy : FTIR tracks sulfate group integrity.

Solvent-Free Mechanochemistry

Emerging techniques employ ball-milling for solvent-free synthesis:

Conditions :

-

Milling Time : 2–4 hours

-

Frequency : 30 Hz

-

Molar Ratio : 1:1.05 (acid:base)

Outcomes :

-

88% yield with particle sizes <10 µm.

-

Reduced waste generation compared to traditional methods3.

Mechanistic Insights and Byproduct Management

Hydrolysis Pathways

Potassium methyl sulfate is prone to hydrolysis, forming methanol and potassium bisulfate:

Mitigation Strategies :

-

Low-Temperature Processing : Limits water activity.

-

Anhydrous Solvents : Use of THF or acetonitrile suppresses hydrolysis.

Impurity Profiling

Common impurities include:

| Impurity | Source | Removal Method |

|---|---|---|

| Potassium sulfate (K₂SO₄) | Over-neutralization | Recrystallization |

| Dimethyl sulfate | Di-esterification | Solvent extraction |

| Potassium hydroxide | Incomplete reaction | Acid quenching |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Acid-Base Neutralization | 85–92 | 95–98 | 12–15 |

| Electrochemical | 78–85 | 94–97 | 8–10 |

| Mechanochemical | 88–90 | 92–95 | 6–8 |

Trade-offs :

-

Neutralization : High yield but energy-intensive.

-

Electrochemical : Scalable but requires specialized equipment.

-

Mechanochemical : Eco-friendly but lower purity.

Scientific Research Applications

Potassium methyl sulfate has various applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the methylation of phenols and other compounds.

Biology: Employed in the study of sulfation processes and their biological implications.

Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and as a polymerization initiator.

Mechanism of Action

The mechanism by which potassium methyl sulfate exerts its effects involves the transfer of a methyl group to a substrate. This methylation process is facilitated by the presence of the potassium ion, which stabilizes the transition state and enhances the reactivity of the methyl sulfuric acid. The molecular targets and pathways involved in these reactions depend on the specific substrate being methylated.

Comparison with Similar Compounds

Potassium Sulfate (K₂SO₄)

Structural and Chemical Properties

- Formula: K₂SO₄ (inorganic sulfate) vs. CH₃OSO₃K (organic methyl sulfate).

- Solubility: K₂SO₄ is highly water-soluble (110 g/L at 20°C), while potassium methyl sulfate’s solubility is influenced by its organic moiety but is generally lower in non-polar solvents .

- pH Behavior: K₂SO₄ is chemically neutral but can acidify soil over time due to plant uptake of K⁺ ions, leaving sulfate residues that hydrolyze to sulfuric acid. In contrast, methyl sulfate anions hydrolyze at acidic pH (e.g., pH 2), forming sulfuric acid and methanol, which impacts its stability in aqueous environments .

Potassium Nitrate (KNO₃) and Potassium Chloride (KCl)

Nutrient Composition

- KNO₃: Supplies 13.5% nitrate-N and 46% K. Chemically neutral, ideal for fast-acting fertilization.

- KCl : Contains 50–60% K but introduces chloride, which can harm certain crops.

Cost and Soil Impact

- Soil pH: KNO₃ and KCl are neutral, while K₂SO₄ and potassium methyl sulfate can acidify soils under specific conditions .

Other Alkyl Sulfates

Sodium Methyl Sulfate (CH₃OSO₃Na)

- Similar in structure to potassium methyl sulfate but with sodium as the counterion. Used in studies of aerosol hygroscopicity, showing gradual water uptake at high humidity .

- Comparison : Potassium salts generally exhibit higher solubility than sodium salts in polar solvents, but methyl sulfates of both cations share hydrolytic instability .

Polyvinyl Sulfate Potassium (PVSK)

- A synthetic polyanion used in colloidal titrations. Unlike monomeric potassium methyl sulfate, PVSK’s polymeric structure enhances its stability and binding capacity with cationic dyes .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

Table 2: Agricultural Impact Comparison

Key Research Insights

Chemical Reactions Analysis

Hydrolysis and Stability

Potassium methyl sulfate undergoes hydrolysis in aqueous environments, though its stability varies significantly with pH and temperature.

Mechanism:

-

Acid-Catalyzed Hydrolysis : Protonation of the sulfate group facilitates nucleophilic attack by water, forming methanol and potassium hydrogen sulfate .

-

Base-Mediated Hydrolysis : Hydroxide ions abstract protons, leading to cleavage of the sulfate ester bond .

Kinetic Data

| Condition | Rate Constant (25°C) | Half-Life | Activation Parameters |

|---|---|---|---|

| 1 M HCl | ~1.3 years | ||

| 1 M KOH | ~0.3 years | ||

| Neutral pH (uncatalyzed) | ~1,100 years | - |

Key Findings

-

Hydrolysis is exceptionally slow under neutral conditions, making potassium methyl sulfate persistent in environmental systems .

-

Buffer components (e.g., phosphate, borate) accelerate hydrolysis by acting as nucleophilic catalysts .

Alkylation Reactions

The methyl sulfate group serves as an efficient alkylating agent, transferring methyl groups to nucleophiles.

Mechanism

-

Nucleophilic Substitution (Sₙ2) : Methyl sulfate reacts with oxygen/nitrogen nucleophiles (e.g., amines, alcohols), forming methylated products and releasing sulfate .

Reactivity Trends

| Nucleophile (Base) | pKa of Conjugate Acid | (25°C) |

|---|---|---|

| Dimethylamine | 10.7 | |

| Imidazole | 6.9 | |

| Phosphate | 7.2 |

Notable Observations

-

Reactivity is insensitive to nucleophile strength (), suggesting a dissociative mechanism .

-

Methyl sulfate surpasses trimethylsulfonium ions in methylating efficiency by >100-fold .

Radical-Mediated Oxidation

Heterogeneous oxidation by hydroxyl radicals (- OH) initiates sulfate radical (- SO₄⁻) formation and inorganic sulfate production.

Reaction Pathway

-

- OH Abstraction : - OH abstracts a hydrogen atom from the methyl group, generating a carbon-centered radical .

-

Oxygen Addition : Radical reacts with O₂ to form a peroxy radical (ROO- ) .

-

Fragmentation : Peroxy radical decomposes into formaldehyde (volatilized) and - SO₄⁻, which further oxidizes neighboring methyl sulfate molecules to bisulfate (HSO₄⁻) .

Kinetic Parameters

| Parameter | Value |

|---|---|

| Effective OH uptake coefficient () | 0.17 ± 0.03 |

| Rate constant () | |

| Inorganic sulfate yield | ~40% at maximum OH exposure |

Environmental Implications

-

Oxidation generates persistent sulfate radicals, contributing to secondary organic aerosol chemistry .

Comparative Reactivity with Analogous Sulfates

Case Studies in Applied Chemistry

Q & A

Q. What statistical approaches are suitable for resolving variability in potassium methyl sulfate’s agricultural efficacy studies?

- Methodological Answer : Apply ANOVA to multi-treatment datasets (e.g., CF vs. CK, PN vs. CK). For gene expression data (e.g., grapevine metabolism studies), use GeneRatio plots to correlate potassium uptake pathways with organic acid synthesis. Normalize data via LOESS regression to account for heteroscedasticity .

Q. How can gravimetric techniques improve the accuracy of potassium methyl sulfate assays?

- Methodological Answer : Precipitate sulfate as barium sulfate (BaSO₄) using excess BaCl₂ under acidic conditions. Dry precipitates at 600°C to constant mass. Calculate purity via:

Validate with atomic absorption spectroscopy (AAS) for K⁺ quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.